Cas no 1628703-41-2 (2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

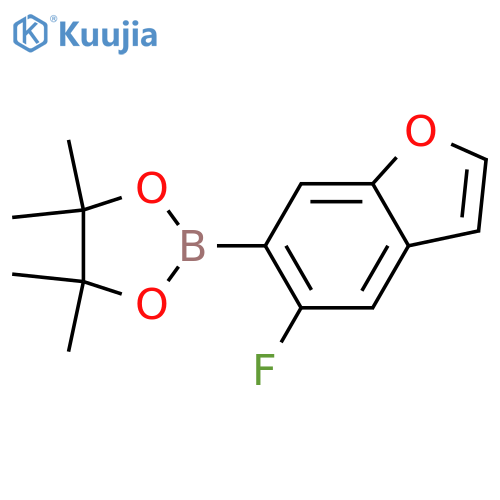

1628703-41-2 structure

商品名:2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- 2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Benzofuran, 5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

-

- インチ: 1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-8-12-9(5-6-17-12)7-11(10)16/h5-8H,1-4H3

- InChIKey: OOUHXMQEKDTEOA-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(B3OC(C)(C)C(C)(C)O3)=C(F)C=C2C=C1

2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1608735-0.05g |

2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1628703-41-2 | 95% | 0.05g |

$312.0 | 2023-07-08 | |

| Enamine | EN300-1608735-1.0g |

2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1628703-41-2 | 95% | 1.0g |

$1343.0 | 2023-07-08 | |

| Enamine | EN300-1608735-0.1g |

2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1628703-41-2 | 95% | 0.1g |

$466.0 | 2023-07-08 | |

| Enamine | EN300-1608735-0.25g |

2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1628703-41-2 | 95% | 0.25g |

$666.0 | 2023-07-08 | |

| Enamine | EN300-1608735-2.5g |

2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1628703-41-2 | 95% | 2.5g |

$2631.0 | 2023-07-08 | |

| Enamine | EN300-1608735-5.0g |

2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1628703-41-2 | 95% | 5.0g |

$3894.0 | 2023-07-08 | |

| Chemenu | CM430403-1g |

2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1628703-41-2 | 95%+ | 1g |

$1473 | 2023-02-17 | |

| Enamine | EN300-1608735-1000mg |

2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1628703-41-2 | 95.0% | 1000mg |

$1343.0 | 2023-09-23 | |

| Enamine | EN300-1608735-100mg |

2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1628703-41-2 | 95.0% | 100mg |

$466.0 | 2023-09-23 | |

| A2B Chem LLC | AX27140-250mg |

2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1628703-41-2 | 95% | 250mg |

$737.00 | 2024-04-20 |

2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

1628703-41-2 (2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品

- 503537-97-1(4-bromooct-1-ene)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1628703-41-2)2-(5-fluoro-1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

清らかである:99%

はかる:1g

価格 ($):1632